REACTION_CXSMILES
|
[Cl:1][CH2:2][CH:3]1[C:11]2[C:10]3[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=3[C:8]([N+:16]([O-])=O)=[CH:7][C:6]=2[N:5]([C:19]([C:21]2[NH:22][C:23]3[C:28]([CH:29]=2)=[CH:27][C:26]([O:30][CH3:31])=[C:25]([O:32][CH2:33][CH2:34][N:35]([CH3:37])[CH3:36])[CH:24]=3)=[O:20])[CH2:4]1>C1COCC1.O=[Pt]=O>[NH2:16][C:8]1[C:9]2[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=2[C:11]2[CH:3]([CH2:2][Cl:1])[CH2:4][N:5]([C:19]([C:21]3[NH:22][C:23]4[C:28]([CH:29]=3)=[CH:27][C:26]([O:30][CH3:31])=[C:25]([O:32][CH2:33][CH2:34][N:35]([CH3:37])[CH3:36])[CH:24]=4)=[O:20])[C:6]=2[CH:7]=1
|
Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The catalyst was removed
|
Type
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CONCENTRATION
|
Details
|
the solution was concentrated under reduced pressure below 30° C
|
Type
|
DISSOLUTION
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Details
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The residue was dissolved in a small volume of CH2Cl2
|
Type
|
ADDITION
|
Details
|
the solution was diluted with petroleum ether
|
Type
|
CUSTOM
|
Details
|
to precipitate impurities which
|
Type
|
CUSTOM
|
Details
|
were removed by filtration
|
Type
|
ADDITION
|
Details
|
further addition of petroleum ether
|
Type
|
CUSTOM
|
Details
|
precipitated 15f (87 mg, 71%), mp 130-133° C
|
Name
|
|
Type
|
|
Smiles
|
NC=1C2=C(C=3C(CN(C3C1)C(=O)C=1NC3=CC(=C(C=C3C1)OC)OCCN(C)C)CCl)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |